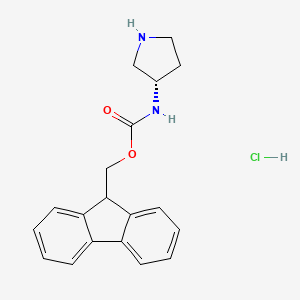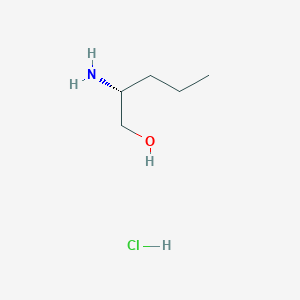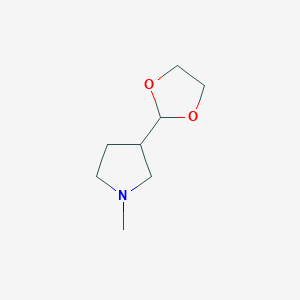
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine is a chemical compound that belongs to the class of organic compounds known as dioxolanes. Dioxolanes are cyclic acetals derived from diols and carbonyl compounds. This particular compound features a dioxolane ring attached to a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Synthetic Routes and Reaction Conditions:
From 1,3-Dioxolane and 1-Methylpyrrolidine: The compound can be synthesized by reacting 1,3-dioxolane with 1-methylpyrrolidine in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxolane ring.
From 1,3-Propanediol and 1-Methylpyrrolidine: Another method involves the reaction of 1,3-propanediol with 1-methylpyrrolidine in the presence of a Brønsted or Lewis acid catalyst. This method also requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products. For example, oxidation with potassium permanganate (KMnO4) can convert the dioxolane ring to a carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the dioxolane ring to a diol.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Various alkyl halides, amines, and alcohols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Diols
Substitution: Alkylated pyrrolidines, amino derivatives
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of pyrrolidine derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine is structurally similar to other dioxolane-containing compounds, such as 3-(1,3-dioxolan-2-yl)propan-1-amine and (1,3-dioxolan-2-ylmethyl)magnesium bromide. its unique combination of a dioxolane ring and a pyrrolidine ring sets it apart from these compounds. The presence of the pyrrolidine ring imparts distinct chemical and biological properties that make it suitable for specific applications.
Comparison with Similar Compounds
3-(1,3-Dioxolan-2-yl)propan-1-amine
(1,3-Dioxolan-2-ylmethyl)magnesium bromide
1,3-Dioxolane derivatives
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-3-2-7(6-9)8-10-4-5-11-8/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGPTNYXIQBVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
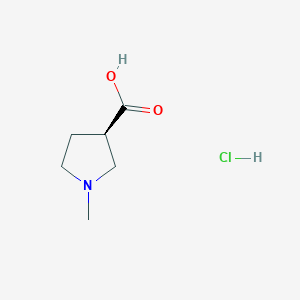
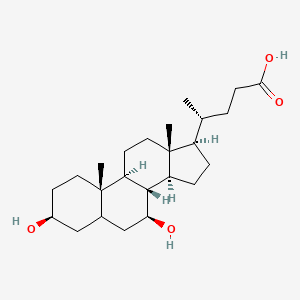
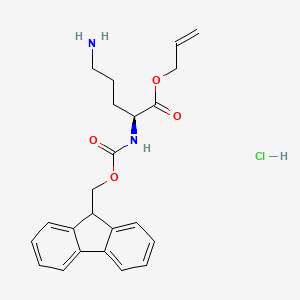
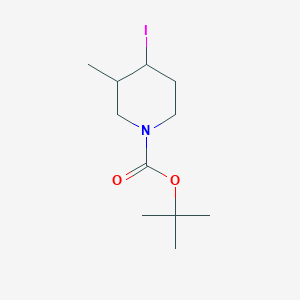
![6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid](/img/structure/B7981624.png)
![2,4-Dichloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7981627.png)
![Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate](/img/structure/B7981628.png)
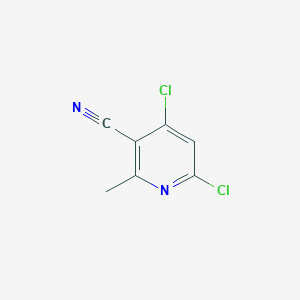

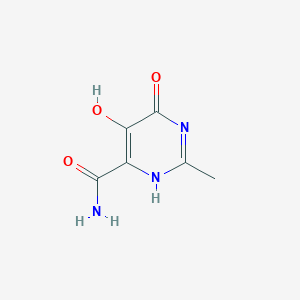
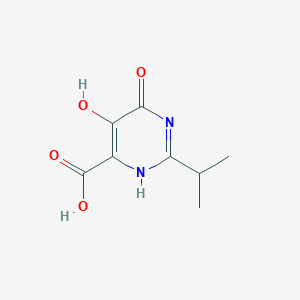
![Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B7981649.png)
